![molecular formula C12H11N3O2 B6434147 N-benzyl-6-hydroxypyrimidine-4-carboxamide CAS No. 2034474-47-8](/img/structure/B6434147.png)
N-benzyl-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-benzyl-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of benzylamine with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-benzyl-6-oxopyrimidine-4-carboxamide.
Reduction: Formation of N-benzyl-6-hydroxypyrimidine-4-amine.
Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
N-benzyl-6-hydroxypyrimidine-4-carboxamide has been investigated for its potential as:
- Anti-inflammatory Agent : The compound exhibits inhibitory effects on enzymes such as cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), which are crucial in inflammatory pathways. This inhibition can lead to reduced inflammation and cell proliferation, making it a candidate for treating inflammatory diseases.
- Anticancer Agent : Preliminary studies indicate that derivatives of this compound show promising cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions have demonstrated significant antitumor activity, with IC50 values indicating effective inhibition of cancer cell proliferation .
- Antiviral Activity : Research has shown that this compound derivatives exhibit potent inhibitory activity against HIV integrase, suggesting their potential as antiviral agents .
Materials Science
Applications in Organic Electronics
The unique structural properties of this compound make it suitable for use in:
- Organic Semiconductors : Its ability to form stable films and conduct electricity positions it as a candidate for organic electronic devices.
- Photovoltaic Materials : The compound's properties are being explored for enhancing the efficiency of solar cells through its incorporation into photovoltaic materials.
Biological Studies
Research Probes
In biological research, this compound serves as a probe to study interactions between pyrimidine derivatives and biological macromolecules. This application is critical for understanding the molecular mechanisms underlying various biological processes and disease states.
Case Study 1: Anticancer Activity
A study synthesized several derivatives of this compound and tested their cytotoxicity on human leukemia cell lines. The results indicated that compounds with specific substitutions showed significant antitumor activity, with one derivative exhibiting an IC50 value of 14.0 μM against the K562 cell line, highlighting the compound's potential in cancer therapy .
Compound Structure | IC50 Value (μM) | Cell Line Tested |
---|---|---|
Para-chloro derivative | 14.0 | K562 |
Meta-dichloro derivative | 15.0 | K562 |
Case Study 2: Antiviral Properties
Research on analogues of this compound showed that compounds with a benzyl group on the C5 carboxamide demonstrated low nanomolar inhibitory activity against HIV-1. These findings suggest that structural modifications can significantly enhance antiviral efficacy .
Compound | Cytoprotection (%) | Biochemical Inhibition (IC50 nM) |
---|---|---|
Compound 30 | 92–100% | 21–230 |
Compound 43 | 62% | Not specified |
Mechanism of Action
The mechanism of action of N-benzyl-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), leading to reduced inflammation and cell proliferation . Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-oxopyrimidine-4-carboxamide
- N-benzyl-6-hydroxypyrimidine-4-amine
- N-benzyl-6-methoxypyrimidine-4-carboxamide
Uniqueness
N-benzyl-6-hydroxypyrimidine-4-carboxamide is unique due to its hydroxyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its potential as a therapeutic agent .
Biological Activity
N-benzyl-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a hydroxyl group at the 6-position of the pyrimidine ring, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives with potentially distinct biological activities.
The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. Notably, it has been shown to inhibit the activity of cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), which are crucial in inflammatory processes and cell proliferation . This inhibition suggests potential applications in treating inflammatory diseases and certain cancers.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that various derivatives exhibit significant cytotoxicity against human leukemia cell lines. For example, compounds with specific substitutions on the phenyl ring showed IC50 values ranging from 14.0 μM to 15.0 μM against K562 cells . The structure-activity relationship (SAR) indicates that both electron-donating and electron-withdrawing groups on the phenyl ring can enhance anticancer activity.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of this compound. It effectively suppresses COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) . This property positions it as a candidate for further development in treating inflammatory conditions.
Antiviral Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promise as an antiviral agent. Studies indicate that derivatives containing a benzyl group exhibit maximal cytoprotection without significant cytotoxicity, demonstrating exceptional biochemical inhibition against viral enzymes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Key Activity | IC50 Value |
---|---|---|
This compound | COX inhibition | 0.04 μmol |
N-benzyl-6-oxopyrimidine-4-carboxamide | Anticancer | 14.0 μM |
N-benzyl-6-hydroxypyrimidine-4-amine | Antiviral (cytoprotection) | EC50 < 50 nM |
Case Studies
- Anticancer Efficacy : A study synthesized various derivatives of this compound to evaluate their cytotoxic effects on leukemia cell lines. The results indicated that modifications on the phenyl ring significantly affected their potency, highlighting the importance of structural optimization in drug design .
- Inflammation Model : In an experimental model of inflammation, this compound was administered to assess its effect on edema formation. The results demonstrated a marked reduction in inflammation markers, supporting its therapeutic potential in inflammatory diseases .
- Antiviral Screening : Derivatives were tested against viral replication assays, showing promising results in inhibiting viral enzymes involved in RNA synthesis, which could lead to new antiviral therapies .
Properties
IUPAC Name |
N-benzyl-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-6-10(14-8-15-11)12(17)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAMVBRGSQFGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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